tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate typically involves the protection of the amino group and the carboxylate group using tert-butyl groups. One common method involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. This method offers advantages in terms of scalability, safety, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- tert-Butyl (2R)-4-amino-2-methylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9?/m1/s1 |
InChI Key |
OGIPSHDJYIEDKG-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@@H]1CC(CCN1C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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